molecular formula C4H10NO8P B1194230 4-Phospho-D-erythronohydroxamic acid CAS No. 718599-64-5

4-Phospho-D-erythronohydroxamic acid

Número de catálogo: B1194230
Número CAS: 718599-64-5
Peso molecular: 231.10 g/mol
Clave InChI: JJQQOJRGUHNREK-PWNYCUMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ácido 4-Fosfo-D-Eritronohidroxámico es un compuesto orgánico que pertenece a la clase de los fosfatos de monosacáridos. Se caracteriza por la presencia de un grupo fosfatado unido a una unidad de carbohidrato. La fórmula molecular del Ácido 4-Fosfo-D-Eritronohidroxámico es C₄H₁₀NO₈P, y tiene un peso molecular de aproximadamente 231.1 g/mol

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido 4-Fosfo-D-Eritronohidroxámico implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la fosforilación del ácido D-eritronohidroxámico. La reacción generalmente implica el uso de agentes fosforilantes como oxicloruro de fósforo (POCl₃) o pentacloruro de fósforo (PCl₅) en condiciones controladas. La reacción se lleva a cabo en disolventes anhidros como diclorometano o tetrahidrofurano (THF) a bajas temperaturas para evitar la descomposición .

Métodos de Producción Industrial

La producción industrial del Ácido 4-Fosfo-D-Eritronohidroxámico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido 4-Fosfo-D-Eritronohidroxámico experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados nitrosos, aminas y fosfatos sustituidos .

Aplicaciones Científicas De Investigación

Inhibition of 6-Phosphogluconate Dehydrogenase

One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.

Case Studies

  • Prodrug Development : Researchers have synthesized various prodrugs of this compound to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
  • Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from this compound correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .

Pharmacological Insights

This compound has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .

Prodrug Stability and Activity

The following table summarizes the stability and biological activity of various prodrugs derived from this compound:

Compound IDProdrug TypeRetention Time (min)Half-life (h)IC50 (µM)
3bPhosphoramidate5.95<0.1
3dMixed-S-acyl thioethyl6.92.14<0.5
3aBis-S-acyl thioethyl7.01.6<0.3
3cP-nitro phosphoramidate6.00.85<0.2
3fCycloSal5.30.63<0.7
3eBis-pivaloxymethyl6.70.53<0.9

Metabolic Stability in Human Liver Microsomes

The metabolic stability of selected prodrugs was assessed using human liver microsomes:

Compound IDMetabolic Stability (mL/min/g)
Phosphoramidate<0.5
Mixed-S-acyl ester<1
Bis-S-acyl ester<0.8

Mecanismo De Acción

El mecanismo de acción del Ácido 4-Fosfo-D-Eritronohidroxámico implica su interacción con enzimas específicas. Por ejemplo, actúa como inhibidor de la 6-fosfogluconato deshidrogenasa, una enzima implicada en la vía de las pentosas fosfato. El compuesto se une al sitio activo de la enzima, evitando la conversión de 6-fosfogluconato a ribulosa-5-fosfato, inhibiendo así el crecimiento de ciertos patógenos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

Sus características estructurales, como la presencia de ambos grupos fosfato e hidroxámico, contribuyen a su reactividad química y actividad biológica distintivas .

Actividad Biológica

4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Overview of this compound

4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.

Inhibition of 6-Phosphogluconate Dehydrogenase

6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Inhibition of Ribose-5-Phosphate Isomerase

4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .

Synthesis and Prodrug Development

Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .

Prodrug TypeStability (Half-life at 37°C)EC50 (µM)
PhosphoramidateShort (<1 h)10
Bis-S-acyl thioethyl estersModerate (2 h)5
CycloSaligenylHigh (>6 h)1

Case Studies and Research Findings

  • In Vitro Activity Against T. brucei :
    • Prodrugs derived from 4-PEH demonstrated significant trypanocidal activity with IC50 values ranging from 1 to 10 µM. The effectiveness was linked to their ability to permeate cell membranes and convert back to the active hydroxamate form .
  • Structural Studies :
    • Crystallographic studies have revealed the binding interactions between 4-PEH and target enzymes, providing insights into its inhibitory mechanism. For instance, the crystal structure of RpiB complexed with 4-PEH showed how the compound obstructs substrate binding .
  • Potential Therapeutic Applications :
    • Given its inhibitory effects on critical enzymes in pathogens like T. brucei and Mycobacterium tuberculosis, 4-PEH and its derivatives are being explored as potential therapeutic agents for treating diseases such as HAT and tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization techniques for 4-Phospho-D-erythronohydroxamic acid?

  • Methodological Answer : Synthesis typically involves phosphoramidate intermediates, with purification via reverse-phase HPLC. Structural confirmation relies on NMR spectroscopy, particularly monitoring chiral phosphorus signals (δ = 3.3–3.1 ppm for intermediates and δ = 1.2 ppm for the final product) . Characterization should include mass spectrometry for molecular weight validation and purity assessment using analytical HPLC with UV detection at 254 nm.

Q. How is this compound utilized as an enzyme inhibitor in experimental settings?

  • Methodological Answer : The compound inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway. Researchers employ kinetic assays (e.g., measuring Km and kcat) to evaluate inhibition potency. For example, in Trypanosoma brucei studies, prodrug derivatives of the compound were tested at varying concentrations (1–100 µM) in HEK 293T cell lines to assess selectivity and cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the prodrug design of this compound to enhance cellular uptake and reduce off-target effects?

  • Methodological Answer : Prodrug optimization involves modifying phosphoramidate protecting groups (e.g., phenyl, benzyl) to balance stability and bioavailability. Researchers use in vitro hydrolysis assays (pH 7.4, 37°C) to monitor prodrug activation kinetics. Cytotoxicity counter-screens in mammalian cells (e.g., HEK 293T) are critical to identify derivatives with selective anti-parasitic activity .

Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different parasite models?

  • Methodological Answer : Discrepancies may arise from species-specific enzyme conformations or assay conditions. Comparative studies should include:

  • Enzyme source : Recombinant vs. native enzymes (e.g., Giardia lamblia RpiB vs. T. brucei 6PGD) .
  • Substrate competition : Testing inhibition under varying substrate concentrations (e.g., ribose-5-phosphate vs. allose-6-phosphate) .
  • Structural analysis : X-ray crystallography of enzyme-inhibitor complexes to identify binding site variations .

Q. What experimental controls are essential when analyzing the metabolic impact of this compound in cellular models?

  • Methodological Answer : Key controls include:

  • Negative controls : Untreated cells or vehicle-only (e.g., DMSO) treatments.
  • Positive controls : Known 6PGD inhibitors (e.g., 6-AN) to validate assay sensitivity.
  • Metabolic profiling : LC-MS/MS quantification of pentose phosphate pathway intermediates (e.g., erythrose-4-phosphate) to confirm target engagement .

Q. Data Analysis and Reproducibility

Q. How should researchers handle raw data from enzyme inhibition assays to ensure reproducibility?

  • Methodological Answer :

  • Data documentation : Include raw kinetic curves, IC50 calculations, and statistical analysis (e.g., GraphPad Prism outputs).
  • Uncertainty quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., plate reader variability).
  • Appendix inclusion : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with metadata annotations .

Q. What are common pitfalls in crystallography studies of this compound-enzyme complexes, and how can they be mitigated?

  • Methodological Answer :

  • Crystal artifacts : Avoid by screening multiple cryoprotectants (e.g., glycerol vs. PEG) and confirming ligand occupancy via electron density maps.
  • Resolution limits : Use synchrotron radiation for ≤1.8 Å resolution to resolve phosphoryl group interactions .

Q. Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling phosphorylated hydroxamic acids?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Exposure response : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Propiedades

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOJRGUHNREK-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332304
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718599-64-5
Record name 4-Phospho-D-erythronohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.